molecular formula C13H9F2N3OS B6523403 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide CAS No. 863587-04-6

3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Cat. No.: B6523403
CAS No.: 863587-04-6
M. Wt: 293.29 g/mol
InChI Key: DPJZGXLCSGYHNQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to bind to specific protein targets, modulating their activity and contributing to its overall biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, influencing cellular responses such as growth, survival, and differentiation. Furthermore, this compound has been reported to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For instance, it has been shown to bind to the active site of certain kinases, inhibiting their catalytic activity and thereby modulating cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in gene expression, leading to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the pharmacokinetics and overall bioavailability of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream, affecting its bioavailability and tissue distribution. These transport and distribution mechanisms are critical determinants of the compound’s pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization of this compound is therefore a key factor in determining its biochemical and cellular outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide typically involves the following steps:

  • Formation of Imidazo[2,1-b][1,3]thiazole Core: : This can be achieved by reacting thiourea with acetone and an appropriate benzoyl halide under acidic conditions.

  • Introduction of Fluorine Atoms:

  • Amide Formation: : The final step involves the reaction of the imidazo[2,1-b][1,3]thiazole core with 3,4-difluorobenzoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: : Substitution reactions can occur at various positions on the thiazole ring or the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of corresponding amine derivatives.

  • Substitution: : Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is unique due to its specific substitution pattern and the presence of fluorine atoms. Similar compounds include:

  • This compound: : Contains fluorine atoms at the 3 and 4 positions.

  • 3,5-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: : Contains fluorine atoms at the 3 and 5 positions.

  • 3,4,5-Trifluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: : Contains fluorine atoms at the 3, 4, and 5 positions.

These compounds differ in their substitution patterns, which can lead to variations in their biological activity and chemical properties.

Properties

IUPAC Name

3,4-difluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3OS/c14-10-2-1-8(5-11(10)15)12(19)16-6-9-7-18-3-4-20-13(18)17-9/h1-5,7H,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJZGXLCSGYHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CN3C=CSC3=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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